4-chloro-N-(2-iodophenyl)benzamide
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Description
4-chloro-N-(2-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H9ClINO and its molecular weight is 357.58. The purity is usually 95%.
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Scientific Research Applications
Antipathogenic Activity
4-chloro-N-(2-iodophenyl)benzamide and its derivatives have been explored for their antipathogenic activities. A study by Limban et al. (2011) synthesized various thiourea derivatives of benzamides, including those with an iodophenyl group. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for biofilm formation. This indicates the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Tubercular Properties
In the realm of anti-tubercular research, derivatives of benzamide, including those structurally similar to this compound, have been found effective. Nimbalkar et al. (2018) reported the synthesis of novel benzamide derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated non-toxicity against human cancer cell lines, indicating their safety and potential as anti-tubercular agents (Nimbalkar et al., 2018).
Synthesis and Structural Studies
This compound derivatives have been a subject of interest in synthetic chemistry. Naidu and Sekar (2010) described the synthesis of benzoxazoles from N-(2-iodophenyl)benzamides. Their study highlights the importance of these compounds in facilitating efficient synthesis processes in organic chemistry (Naidu & Sekar, 2010).
Mosquito Larval Inhibitors
Research into benzamides, including structures similar to this compound, has also shown their effectiveness in controlling mosquito populations. Schaefer et al. (1978) identified certain benzamides as potent inhibitors of mosquito development, suggesting their use in controlling larval populations of specific mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).
Molecular Interactions and Crystal Packing
Research on benzamides, including this compound, extends to understanding their molecular interactions and crystal packing. Mondal et al. (2018) analyzed the crystal structures of various benzamides to understand halogen-mediated noncovalent interactions. Their work contributes to the knowledge of supramolecular chemistry and the role of halogens in crystal packing of benzamides (Mondal, Shukla, Biswas, & Chopra, 2018).
Properties
IUPAC Name |
4-chloro-N-(2-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDEFUTPBIDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.